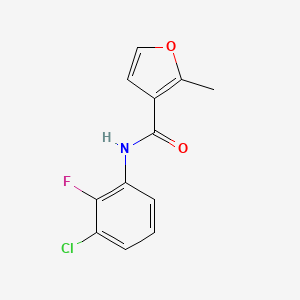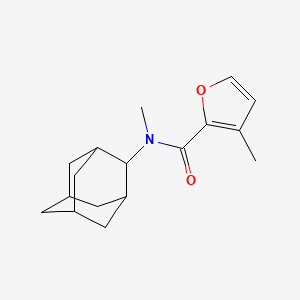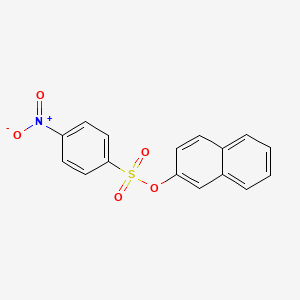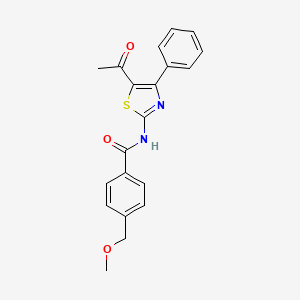
N-(3-chloro-2-fluorophenyl)-2-methylfuran-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-2-fluorophenyl)-2-methylfuran-3-carboxamide, also known as CFM-2, is a synthetic compound that has been developed for its potential use as a research tool in the field of neuroscience. This compound has been shown to have a high affinity for the cannabinoid receptor CB1, which is involved in various physiological processes such as pain perception, appetite regulation, and memory formation. In
Mechanism of Action
N-(3-chloro-2-fluorophenyl)-2-methylfuran-3-carboxamide acts as a CB1 receptor agonist, meaning that it binds to and activates the receptor. The CB1 receptor is a G protein-coupled receptor that is mainly expressed in the central nervous system. Activation of the CB1 receptor by N-(3-chloro-2-fluorophenyl)-2-methylfuran-3-carboxamide leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. This, in turn, leads to the modulation of various intracellular signaling pathways, ultimately resulting in the physiological effects observed.
Biochemical and Physiological Effects:
N-(3-chloro-2-fluorophenyl)-2-methylfuran-3-carboxamide has been shown to have various biochemical and physiological effects, primarily mediated by its activation of the CB1 receptor. In animal studies, N-(3-chloro-2-fluorophenyl)-2-methylfuran-3-carboxamide has been shown to have analgesic effects, reducing pain perception in various models of acute and chronic pain. N-(3-chloro-2-fluorophenyl)-2-methylfuran-3-carboxamide has also been shown to have anxiolytic effects, reducing anxiety-like behavior in animal models. Additionally, N-(3-chloro-2-fluorophenyl)-2-methylfuran-3-carboxamide has been shown to have effects on memory formation, with some studies suggesting that it may impair memory consolidation.
Advantages and Limitations for Lab Experiments
N-(3-chloro-2-fluorophenyl)-2-methylfuran-3-carboxamide has several advantages as a research tool, including its high affinity and selectivity for the CB1 receptor, making it a useful ligand for receptor binding assays and radioligand displacement assays. However, there are also limitations to its use, including its potential for off-target effects and the need for careful dosing to avoid toxicity.
Future Directions
There are several future directions for research involving N-(3-chloro-2-fluorophenyl)-2-methylfuran-3-carboxamide. One area of interest is the development of more selective CB1 receptor agonists that can target specific signaling pathways and avoid off-target effects. Additionally, further studies are needed to investigate the effects of N-(3-chloro-2-fluorophenyl)-2-methylfuran-3-carboxamide on other physiological processes beyond pain perception, anxiety, and memory formation. Finally, the potential therapeutic applications of N-(3-chloro-2-fluorophenyl)-2-methylfuran-3-carboxamide and other CB1 receptor agonists should be explored, particularly in the treatment of pain and anxiety disorders.
Synthesis Methods
The synthesis of N-(3-chloro-2-fluorophenyl)-2-methylfuran-3-carboxamide involves several steps, starting from the reaction of 3-chloro-2-fluoroaniline with 2-methylfuran-3-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then subjected to a series of reactions including protection of the amino group, reduction of the nitro group, deprotection of the amino group, and acylation of the resulting amine with a carbonyl chloride. The final product is obtained after purification by column chromatography.
Scientific Research Applications
N-(3-chloro-2-fluorophenyl)-2-methylfuran-3-carboxamide has been primarily used as a research tool to study the role of the CB1 receptor in various physiological and pathological conditions. It has been shown to have a high affinity and selectivity for the CB1 receptor, making it a useful ligand for receptor binding assays and radioligand displacement assays. N-(3-chloro-2-fluorophenyl)-2-methylfuran-3-carboxamide has also been used in animal studies to investigate the effects of CB1 receptor activation on pain perception, anxiety, and memory formation.
properties
IUPAC Name |
N-(3-chloro-2-fluorophenyl)-2-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFNO2/c1-7-8(5-6-17-7)12(16)15-10-4-2-3-9(13)11(10)14/h2-6H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVWVJLXBWUYSFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2=C(C(=CC=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-fluorophenyl)-2-methylfuran-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[4-(4-methoxyphenyl)-5-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B7537429.png)



![2,3-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]benzamide](/img/structure/B7537456.png)
![6-cyclopropyl-N-(2,5-dichlorophenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7537463.png)

![3-[3-[(3-chlorophenyl)sulfonylamino]propanoylamino]-N-methylbenzamide](/img/structure/B7537471.png)

![N-[4-(5-ethylthiophen-2-yl)-1,3-thiazol-2-yl]oxane-4-carboxamide](/img/structure/B7537492.png)

![2,2-Dimethyl-1-[4-(6-methylpyridine-3-carbonyl)piperazin-1-yl]propan-1-one](/img/structure/B7537507.png)
![4-(3-methylbutoxy)-N-[2-(2-methylpropanoylamino)ethyl]benzamide](/img/structure/B7537516.png)
